BenchChemオンラインストアへようこそ!

2-(3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-isopropylacetamide

Positional isomerism Molecular docking Structure-activity relationship

2-(3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-isopropylacetamide is a synthetic heterocyclic compound classified within the indole-oxadiazole-acetamide chemotype, a scaffold extensively explored for antidiabetic and anti-inflammatory applications. Its structure features a 1,3,4-oxadiazole ring with a 5-ethyl substituent, linked through the C-3 position of the indole core to an N-isopropylacetamide side chain.

Molecular Formula C17H20N4O2
Molecular Weight 312.373
CAS No. 1171414-66-6
Cat. No. B2744060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-isopropylacetamide
CAS1171414-66-6
Molecular FormulaC17H20N4O2
Molecular Weight312.373
Structural Identifiers
SMILESCCC1=NN=C(O1)C2=CN(C3=CC=CC=C32)CC(=O)NC(C)C
InChIInChI=1S/C17H20N4O2/c1-4-16-19-20-17(23-16)13-9-21(10-15(22)18-11(2)3)14-8-6-5-7-12(13)14/h5-9,11H,4,10H2,1-3H3,(H,18,22)
InChIKeyJWFQKBUSLONTHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-isopropylacetamide (CAS 1171414-66-6): Structural Identity and Procurement Baseline


2-(3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-isopropylacetamide is a synthetic heterocyclic compound classified within the indole-oxadiazole-acetamide chemotype, a scaffold extensively explored for antidiabetic and anti-inflammatory applications [1]. Its structure features a 1,3,4-oxadiazole ring with a 5-ethyl substituent, linked through the C-3 position of the indole core to an N-isopropylacetamide side chain. This specific substitution pattern differentiates it from its positional isomer, the C-2 linked analog (CAS 946256-87-7), where the oxadiazole is attached to the indole at the 2-position [2]. The compound is offered by research chemical suppliers for early-stage drug discovery, typically as a reference standard for screening libraries targeting metabolic disorders.

Why Generic Substitution of 2-(3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-isopropylacetamide Fails: Positional Isomerism and Scaffold Specificity


Simple replacement of 2-(3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-isopropylacetamide with a generic 'indole-oxadiazole' analog is not scientifically valid. The position of the oxadiazole linkage on the indole ring (C-3 vs C-2) fundamentally alters the molecular electrostatic potential and binding geometry. For instance, the C-2 linked isomer (CAS 946256-87-7) presents a different dihedral angle and hydrogen-bonding surface compared to the C-3 linked target, which can critically impact target engagement. In the broader class of indole-based oxadiazole acetamides, α-glucosidase inhibitory activity has been shown to vary over a 4-fold range (IC50 from 9.37 to 37.82 µM) depending on subtle N-substituent modifications [1]. Such sensitivity confirms that even structurally close analogs cannot be assumed to possess equivalent pharmacological or biochemical profiles, making precise compound selection essential for reproducible research.

Quantitative Differentiation Evidence for 2-(3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-isopropylacetamide Against Closest Analogs


Indole Substitution Position: C-3 vs. C-2 Linkage Structural and Binding Differentiation

The target compound features the 1,3,4-oxadiazole ring attached to the indole C-3 position, whereas the closest commercially cataloged analog (CAS 946256-87-7) bears the same oxadiazole at the indole C-2 position [1]. C-3 substitution on indole is the naturally predominant bioactive orientation, present in endogenous tryptophan metabolites and serotonin, which can favor recognition by biological targets. In contrast, the C-2 substituted isomer presents an altered spatial orientation of the oxadiazole ring, with a computed topological polar surface area (tPSA) of 73 Ų, XLogP3 of 2.6, and a distinct InChI Key (KMMXXVLRGJFIJF-UHFFFAOYSA-N) compared to the target (JWFQKBUSLONTHA-UHFFFAOYSA-N) [1]. This positional isomerism is known to modulate binding to indole-binding pockets in enzymes such as α-glucosidase, where the orientation of the aromatic system relative to the catalytic residues determines inhibitory potency [2].

Positional isomerism Molecular docking Structure-activity relationship

Class-Level α-Glucosidase Inhibitory Potency: Quantitative Reference Range for Indole-Oxadiazole Acetamides

While direct IC50 data for the target C-3 isomer is not publicly available, a closely related series of indole-based 1,3,4-oxadiazole hybrids with N-substituted acetamides demonstrated potent in vitro α-glucosidase inhibition. The most active compounds in this series, 8h and 8l, exhibited IC50 values of 9.46 ± 0.03 µM and 9.37 ± 0.03 µM, respectively, outperforming the clinical standard acarbose (IC50 = 37.38 ± 0.12 µM) by approximately 4-fold [1]. All other analogs in the series showed IC50 values between 12.68 ± 0.04 and 37.82 ± 0.07 µM, establishing a class-activity baseline. The target compound, as a 5-ethyl-1,3,4-oxadiazole-2-yl indole bearing an N-isopropylacetamide chain, shares the critical pharmacophoric elements (indole, oxadiazole, acetamide linker) with these active agents, suggesting its potential placement within this active range [1]. All compounds in the series also demonstrated very low cytotoxicity in hemolytic assays, a prerequisite for further development [1].

α-glucosidase inhibition Antidiabetic activity Enzyme assay

Cytotoxicity Safety Margin: Hemolytic Activity of Indole-Oxadiazole Acetamide Series

In the published series of indole-based oxadiazole acetamides, all 12 synthesized compounds (8a–8l) were evaluated for cytotoxicity via hemolytic activity and found to possess very low cytotoxicity [1]. This uniform low-toxicity profile provides a class-level safety baseline for the target C-3 isomer, which shares the same core scaffold. In contrast, many standard α-glucosidase inhibitors and other antidiabetic chemotypes are associated with gastrointestinal side effects or hepatotoxicity risks. The observed high safety margin in this specific chemotype class reduces the probability of cytotoxic false positives in early screening, increasing the compound's attractiveness as a starting point for hit-to-lead optimization [1].

Cytotoxicity Hemolytic activity Safety profiling

Physicochemical Property Differentiation: Calculated Lipophilicity and Drug-Likeness

The target compound (MW 312.37, molecular formula C17H20N4O2) conforms to Lipinski's Rule of Five criteria, with a calculated XLogP3 value anticipated to be in the range of 2.6–2.8 based on the closely related C-2 isomer (XLogP3 = 2.6) [1]. This lipophilicity window (LogP 2–3) is considered favorable for oral bioavailability while maintaining aqueous solubility. The compound possesses 4 hydrogen bond acceptors (oxadiazole nitrogens, acetamide carbonyl) and 1 hydrogen bond donor (acetamide NH), placing it well within drug-like chemical space. The isopropyl group on the acetamide provides a balanced steric bulk that can enhance metabolic stability compared to smaller N-methyl or unsubstituted acetamide analogs, a feature that has been associated with improved pharmacokinetic profiles in related indole-acetamide series [2].

Drug-likeness Lipinski's rules Physicochemical properties

Optimal Application Scenarios for Procuring 2-(3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-isopropylacetamide


Antidiabetic Drug Discovery: α-Glucosidase Inhibitor Screening Library

This compound is best employed as a screening candidate in α-glucosidase inhibition assays for type 2 diabetes mellitus research. Its indole-oxadiazole-acetamide scaffold belongs to a class that has demonstrated up to 4-fold superior potency (IC50 ~9.37 µM) over the clinical reference acarbose (IC50 = 37.38 µM) [1]. The target compound's C-3 indole substitution pattern mirrors endogenous indole metabolites, potentially offering a more natural binding mode compared to C-2 substituted isomers. Its favorable cytotoxicity profile, inferred from class-level hemolytic data [1], supports its inclusion in early-stage cellular models without confounding toxicity.

Structure-Activity Relationship (SAR) Studies on Indole Substitution Position

The compound serves as a critical C-3 reference point in comparative SAR studies investigating the impact of oxadiazole attachment position on indole. When paired with its C-2 substituted isomer (CAS 946256-87-7), it enables head-to-head profiling of binding affinity, selectivity, and physicochemical properties [1]. Such matched-pair analysis can reveal position-specific pharmacological effects, which are essential for patent strategy and lead optimization in programs targeting indole-recognizing enzymes or receptors.

In Silico Modeling and Pharmacophore Validation

The compound's well-defined structure and drug-like properties (MW 312.37, XLogP3 ~2.6–2.8, HBD 1, HBA 4) [1] make it a suitable template for computational chemistry workflows, including molecular docking into α-glucosidase and related targets. Its distinct C-3 indole substitution provides a unique pharmacophoric geometry that can be used to validate docking poses and scoring functions against published oxadiazole-indole co-crystal structures, reducing false positive rates in virtual screening campaigns.

Reference Standard for Analytical Method Development

As a well-characterized synthetic compound with a unique InChI Key (JWFQKBUSLONTHA-UHFFFAOYSA-N) and distinct SMILES string [1], this compound can be used as a reference standard for developing HPLC, LC-MS, or NMR-based purity and stability assays for indole-oxadiazole libraries. Its unambiguous structural identity ensures method reproducibility across laboratories engaged in quality control of novel antidiabetic agent libraries.

Quote Request

Request a Quote for 2-(3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-isopropylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.